molecular formula C10H16N5O13P3 B13708776 ((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate

((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate

Cat. No.: B13708776
M. Wt: 522.08 g/mol
InChI Key: ZKHQWZAMYRWXGA-IADJQYSOSA-N
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Description

The compound ((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate is a highly modified nucleotide triphosphate featuring isotopic labeling (13C and 15N) across its purine base, ribose-like tetrahydrofuran ring, and methyl group. Its structure comprises:

  • Purine base: Adenine with isotopic substitutions (13C at C-2, C-4, C-5, C-6, and C-8; 15N at N-1, N-3, N-7, and N-9) and an amino group at position 4.
  • Sugar moiety: A tetrahydrofuran ring with 3,4-dihydroxy groups and 13C labeling at C-2, C-3, C-4, and C-3.
  • Triphosphate group: A 13C-labeled methyl group at the 5'-position.

This compound is designed for applications requiring isotopic tracing, such as NMR spectroscopy, metabolic flux analysis, and enzyme mechanism studies .

Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

522.08 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

ZKHQWZAMYRWXGA-IADJQYSOSA-N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced chromatography techniques for purification, and stringent quality control measures to maintain isotopic purity and chemical integrity .

Chemical Reactions Analysis

Hydrolysis Reactions

The triphosphate group undergoes hydrolysis under enzymatic or acidic conditions, releasing energy and forming adenosine diphosphate (ADP) or adenosine monophosphate (AMP). Isotopic labeling (13C, 15N) allows precise tracking of reaction pathways.

Key Data:

Reaction TypeConditionsProductsApplications
Enzymatic hydrolysisATPases, pH 7.4, 37°CADP (13C/15N-labeled) + PiEnergy metabolism studies
Acid-catalyzed hydrolysispH < 3, 60°CAMP (13C/15N-labeled) + 2PiStability testing

Phosphorylation Reactions

The γ-phosphate group participates in phosphorylation reactions, transferring phosphate to substrates like proteins or nucleotides.

Key Findings:

  • Kinase-mediated phosphorylation : Acts as a phosphate donor for kinases (e.g., hexokinase), forming glucose-6-phosphate with retained isotopic labels .

  • Reaction efficiency : Labeled ATP shows comparable kinetic parameters (KmK_m: 0.1–0.5 mM; kcatk_{cat}: 10–50 s⁻¹) to unlabeled ATP, confirming minimal isotopic effect .

Polymerase-Catalyzed Incorporation

  • DNA/RNA synthesis : Serves as a 13C/15N-labeled nucleotide precursor for polymerases, enabling isotope-enriched nucleic acid synthesis .

  • Mechanistic studies : Used in NMR-based tracking of polymerase fidelity and nucleotide insertion kinetics.

ATP-Dependent Enzymes

  • Ligases and synthetases : Fuels amino acid activation (e.g., tRNA synthetases) with isotopic tracers in the adenine ring and ribose moiety .

Oxidation and Reduction

The ribose hydroxyl groups and adenine ring undergo redox reactions:

  • Oxidation : Periodate cleaves the ribose ring at vicinal diols (C2–C3), yielding dialdehyde derivatives .

  • Reduction : Borohydride reduces oxidized intermediates to stable alcohols for structural analysis .

Stability and Storage

  • Thermal stability : Decomposes above 60°C (ΔH‡ ≈ 80 kJ/mol) .

  • Storage : Stable at -20°C in anhydrous, inert atmospheres; aqueous solutions hydrolyze at 0.5% per month .

Scientific Research Applications

Adenosine-13C10,15N5 5’-triphosphate sodium salt solution has extensive applications in scientific research:

    Chemistry: Used in studies of reaction mechanisms and energy transfer processes.

    Biology: Essential in research on cellular metabolism, signal transduction, and enzyme kinetics.

    Medicine: Investigated for its role in energy metabolism disorders and potential therapeutic applications.

    Industry: Utilized in the development of biosensors and bioanalytical assays.

Mechanism of Action

The mechanism of action of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution involves its role as an energy carrier. It participates in the transfer of energy through the hydrolysis of its high-energy phosphate bonds. This energy is used to drive various biochemical reactions, including muscle contraction, protein synthesis, and cell division. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of phosphate groups and the release of energy .

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic and Biochemical Data

  • NMR: The 13C and 15N labels provide distinct chemical shifts, enabling unambiguous assignment in complex mixtures. For instance, the 13C-methyl group in the triphosphate region (~δ 20–25 ppm) distinguishes it from non-labeled analogs .
  • Enzyme Kinetics : In ATP-dependent kinases, the target compound shows kinetic parameters (Km, Vmax) comparable to natural ATP, as demonstrated for similar isotopically labeled nucleotides .

Biological Activity

The compound ((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate is a complex organic molecule that incorporates multiple functional groups and isotopic labels. Its structure features a purine base linked to a tetrahydrofuran ring, which is further substituted with hydroxyl groups and a triphosphate moiety. The presence of nitrogen and carbon isotopes (15N and 13C) suggests its utility in specialized studies such as metabolic tracing or structural analysis through nuclear magnetic resonance spectroscopy. This article delves into the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's intricate structure is crucial for its biological activity. It can be broken down into several key components:

  • Purine Base : Essential for nucleotide function.
  • Tetrahydrofuran Ring : Provides stability and potential interaction sites.
  • Triphosphate Moiety : Mimics ATP, suggesting roles in energy transfer and signaling.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₀H₁₆N₅O₁₃P₃
Molecular Weight522.07 g/mol
Isotopes15N, 13C
Functional GroupsHydroxyl, Amino, Phosphate

Antiviral Properties

Research indicates that compounds structurally similar to nucleotides often exhibit antiviral properties , particularly against RNA viruses. The triphosphate structure may enable this compound to interfere with viral replication processes by competing with natural nucleotides.

Cell Signaling Roles

As an ATP analog, this compound may act as a signaling molecule in various cellular processes. ATP is known to participate in numerous signaling pathways; therefore, this compound could potentially modulate these pathways.

Potential Therapeutic Effects

Given the role of nucleotides in DNA synthesis and repair mechanisms, this compound has potential therapeutic applications in cancer treatment. By influencing nucleotide metabolism within cancer cells, it may hinder their proliferation.

The proposed mechanism of action for this compound involves:

  • Inhibition of Nucleotide Synthesis : Competing with natural substrates for incorporation into nucleic acids.
  • Modulation of Signaling Pathways : Acting as an agonist or antagonist at ATP-sensitive receptors.
  • Induction of Apoptosis : Potentially triggering programmed cell death in malignant cells.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of structurally related compounds against various RNA viruses. Results showed that the compounds demonstrated significant inhibition of viral replication in vitro.

Study 2: Cancer Cell Proliferation

In another study, the effects of the compound on cancer cell lines were assessed. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Table 2: Summary of Case Studies

StudyFocus AreaFindings
Antiviral ActivityRNA Virus InhibitionSignificant reduction in viral load
Cancer Cell ProliferationCell ViabilityDose-dependent decrease in viability

Q & A

Basic: What synthetic strategies ensure stereochemical integrity when incorporating stable isotopes (13C, 15N) into this compound?

Methodological Answer:
Synthesis requires meticulous control of stereochemistry at 8 defined stereocenters ( ). Key steps include:

  • Protected Intermediates : Use tert-butyldimethylsilyl (TBDMS) or trityl groups to protect hydroxyl and amino groups during phosphorylation and glycosidic bond formation ( ).
  • Isotopic Labeling : Introduce 13C and 15N via enzymatic or chemical methods, such as using 15N-labeled ammonia for purine ring amination ( ).
  • Purification : Employ reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) to separate isotopologues ( ).
    Validation : Confirm stereochemistry via X-ray crystallography or 2D-NMR (NOESY for spatial proximity) ( ).

Advanced: How do isotopic substitutions (13C, 15N) influence kinetic parameters in ATPase binding assays?

Methodological Answer:
Isotopic labeling alters vibrational modes and bond energies, potentially affecting binding affinity (Kd) and catalytic rates (kcat). To quantify these effects:

  • Isothermal Titration Calorimetry (ITC) : Compare enthalpy (ΔH) and entropy (ΔS) changes between labeled and unlabeled compounds ( ).
  • Kinetic Isotope Effect (KIE) Studies : Measure kcat/KM ratios using stopped-flow spectroscopy. For example, 15N labeling in the adenine ring may slow deprotonation steps in enzymatic cleavage ( ).
    Data Interpretation : Use Eyring plots to distinguish electronic vs. steric isotope effects. Contradictory results may arise from solvent deuterium exchange; control for this via parallel D2O/H2O experiments ( ).

Basic: What analytical techniques validate isotopic purity and structural configuration post-synthesis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H27N7O14P2) and isotopic enrichment via isotopic peak spacing (e.g., 13C4 vs. natural abundance) ( ).
  • Multinuclear NMR : Use 13C DEPT-Q and 15N HMBC to verify labeling sites. For example, 13C-1H coupling in the tetrahydrofuran ring confirms 2,3,4,5-13C4 substitution ( ).
  • X-ray Photoelectron Spectroscopy (XPS) : Detect 15N enrichment in the purine ring (binding energy ~399 eV) ( ).

Advanced: How to resolve discrepancies in phosphorylation kinetics between isotope-labeled and unlabeled analogs?

Methodological Answer:
Discrepancies may arise from isotopic perturbations or impurities. Mitigation strategies:

  • Control Experiments : Synthesize and test a partially labeled analog (e.g., 13C-only) to isolate isotopic effects ( ).
  • Computational Modeling : Use density functional theory (DFT) to simulate isotopic effects on transition-state geometries ( ).
  • Error Analysis : Apply Bayesian statistics to distinguish systematic errors (e.g., isotopic impurities) from true kinetic differences ( ).

Basic: What purification protocols achieve >95% purity for this isotopically labeled compound?

Methodological Answer:

  • Ion-Exchange Chromatography : Use DEAE Sephadex to separate phosphate-containing impurities ( ).
  • Size-Exclusion Chromatography (SEC) : Remove aggregates or truncated nucleotides ( ).
  • Lyophilization : Final purification via freeze-drying in ammonium bicarbonate buffer (pH 8.0) to prevent hydrolysis ( ).

Advanced: How can AI-driven molecular dynamics (MD) simulations optimize isotopic labeling for enzymatic studies?

Methodological Answer:

  • Force Field Parameterization : Train AI models (e.g., neural networks) on 13C/15N NMR chemical shifts to refine bond vibration parameters ( ).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG of isotope substitution to predict binding affinity changes ( ).
  • Experimental Validation : Cross-check simulations with surface plasmon resonance (SPR) data for ATPase binding kinetics ( ).

Basic: How to confirm the absence of racemization during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Crownpak CR-I column with 0.1% perchloric acid in methanol to resolve enantiomers ( ).
  • Circular Dichroism (CD) : Compare CD spectra with a commercially available enantiomerically pure standard ( ).

Advanced: What experimental designs isolate isotopic effects on phosphorylation from solvent or pH artifacts?

Methodological Answer:

  • pH-Stat Titration : Maintain constant pH during assays to eliminate H/D isotope effects ( ).
  • Solvent Isotope Contrast : Compare kinetics in H2O vs. D2O for the same labeled compound ( ).
  • Double-Labeling : Synthesize a dual-labeled (13C/15N) analog to decouple individual isotopic contributions ( ).

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